
Enadoline
Descripción general
Descripción
Preclinical studies demonstrated its high selectivity for KOP receptors, with 25-fold greater potency than morphine and 17-fold greater potency than U-62066 (spiradoline) in analgesia models . However, clinical trials revealed dose-limiting neuropsychiatric side effects, including dysphoria, visual distortions, and dissociation, which curtailed its development .
Métodos De Preparación
Chemical Structure and Pharmacological Profile
Enadoline ((5R)-(5α,7α,8β)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]-4-benzofuranacetamide) features a benzofuranacetamide core fused to a spirocyclic pyrrolidine system . Its high selectivity for kappa opioid receptors (KOR) is evidenced by binding affinity studies, which demonstrate negligible activity at mu (MOR) and delta (DOR) receptors . The compound’s therapeutic potential stems from its ability to modulate pain pathways without inducing respiratory depression or physical dependence, common limitations of mu-targeted opioids .
Synthesis of this compound
Radiolabeled Synthesis via Grignard Reagent-Mediated Carboxylation
The synthesis of [14C]this compound, as described by , begins with the preparation of 4-chloromethylbenzofuran (10 ) from 2,3-dimethylanisole over seven steps. The critical stages involve:
-
Grignard Reagent Formation : A magnesium-anthracene complex reacts with 4-chloromethylbenzofuran to generate the corresponding Grignard intermediate.
-
Carboxylation with 14CO2 : The Grignard reagent is treated with 14CO2 to introduce the radiolabel, yielding a 14C-labeled carboxylic acid.
-
Acid Chloride Formation : Thionyl chloride (SOCl2) converts the carboxylic acid to its reactive acyl chloride derivative.
-
Amidation with PD130812 : The acyl chloride reacts with PD130812, a spirocyclic pyrrolidine intermediate, to form [14C]this compound (2 ) after purification .
This method achieved a radiochemical yield of 18–22%, with a specific activity of 55 mCi/mmol . The process is notable for its adaptability to one-pot syntheses, particularly for [11C]this compound, which is relevant for positron emission tomography (PET) imaging .
Table 1: Key Steps in [14C]this compound Synthesis
Step | Reaction | Reagents/Conditions | Product |
---|---|---|---|
1 | Grignard Formation | Mg-anthracene complex, THF | Benzofuran Grignard reagent |
2 | Carboxylation | 14CO2, −78°C, 1 h | 14C-Carboxylic acid |
3 | Acid Chloride Synthesis | SOCl2, reflux, 2 h | Acyl chloride |
4 | Amidation | PD130812, Et3N, CH2Cl2, rt | [14C]this compound |
Adaptation for Non-Radiolabeled this compound Production
The radiolabeled synthesis pathway can be modified for non-radiolabeled this compound by substituting 14CO2 with natural CO2. This adjustment eliminates the need for specialized handling of radioactive materials while retaining the core reaction sequence. The final product is isolated via flash chromatography using a ternary solvent system (MeOH/Et3N/CH2Cl2) .
One-Pot Synthesis Approach for [11C]this compound
The method’s versatility is further demonstrated in its adaptation for [11C]this compound, a short-lived isotope used in PET imaging. By integrating the carboxylation and amidation steps into a single reactor, the synthesis time is reduced to <30 minutes, making it feasible for clinical applications .
Key Intermediates and Reagents
4-Chloromethylbenzofuran (10)
Analytical Characterization and Quality Control
This compound’s purity and identity are confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Radiochemical purity for [14C]this compound exceeds 98%, as validated by reverse-phase HPLC with radiometric detection . Nuclear magnetic resonance (NMR) spectroscopy further corroborates the structural integrity of non-radiolabeled batches.
Comparative Analysis with Contemporary Synthesis Techniques
While spiradoline, another kappa agonist, is synthesized via arylacetamide formation , this compound’s route distinctively employs Grignard chemistry for carboxylation. This difference underscores the structural nuances between the two compounds, particularly this compound’s benzofuran moiety versus spiradoline’s tetralin system .
Análisis De Reacciones Químicas
Tipos de Reacciones: Enadolina principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales como las unidades de benzofurano y pirrolidina. También puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Estas reacciones a menudo involucran nucleófilos o electrófilos que se dirigen a los anillos de benzofurano o pirrolidina. Los reactivos comunes incluyen halógenos, agentes alquilantes y agentes acilantes.
Reacciones de Oxidación: Los agentes oxidantes como el permanganato de potasio o el trióxido de cromo se pueden usar para oxidar grupos funcionales específicos dentro de Enadolina.
Reacciones de Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se pueden emplear para reducir ciertos grupos funcionales.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de Enadolina, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales, lo que lleva a diferentes análogos.
Aplicaciones Científicas De Investigación
Pharmacodynamics and Mechanism of Action
Enadoline acts primarily on the kappa-opioid receptors, which are distributed throughout the central nervous system. Its action can lead to various physiological effects, including analgesia, sedation, and dysphoria. The compound has been noted for its potency; it is reported to be 25 times more potent than morphine in terms of analgesic effects .
Key Findings from Research
- Pain Management : this compound has demonstrated significant antihyperalgesic and antiallodynic actions in preclinical models of surgical pain. In a study using rats, this compound was shown to effectively reduce pain responses without the side effects commonly associated with mu-opioid agonists like morphine .
- Substance Use Disorders : Research indicates that this compound may play a role in modulating addictive behaviors. In studies involving alcohol self-administration in rats, acute administration of this compound decreased alcohol intake, suggesting its potential utility in treating alcohol use disorders .
- Psychotropic Effects : Clinical trials have revealed that this compound can induce visual distortions and feelings of dissociation at higher doses. These effects are similar to those observed with other kappa-opioid agonists and raise concerns regarding its safety profile for certain populations .
Comprehensive Data Table
The following table summarizes key research findings related to this compound's applications:
Case Study 1: Analgesic Efficacy
A pilot study evaluated the pharmacodynamic effects of this compound against traditional opioids like hydromorphone and butorphanol. The results indicated that while this compound produced significant sedation and confusion at higher doses, it lacked the respiratory depression typically associated with mu-opioid agonists. This finding positions this compound as a potentially safer alternative for pain management in specific contexts .
Case Study 2: Impact on Alcohol Consumption
In a controlled study examining the effects of kappa-opioid agonists on alcohol intake, this compound was administered to rats trained for self-administration tasks. The results showed a marked decrease in alcohol consumption following acute administration of this compound, highlighting its potential application in treating alcohol use disorders .
Mecanismo De Acción
Enadolina ejerce sus efectos al unirse selectivamente a los receptores kappa-opioides en el cerebro y otros tejidos. Esta unión activa los receptores, lo que lleva a una cascada de eventos intracelulares que modulan la liberación de neurotransmisores y la actividad neuronal. La activación de los receptores kappa-opioides está asociada con efectos analgésicos, así como efectos secundarios como disforia y alucinaciones .
Comparación Con Compuestos Similares
Pharmacological Profiles and Receptor Selectivity
- This compound vs. Butorphanol: this compound’s pure KOP agonism contrasts with butorphanol’s partial μ agonism and KOP antagonism. In pigeons, butorphanol antagonized this compound’s discriminative stimulus effects, highlighting its dual activity . Clinically, butorphanol produced μ-mediated euphoria, while this compound induced dysphoria .
- This compound vs. Hydromorphone : Hydromorphone’s μ selectivity caused respiratory depression and euphoria, absent with this compound. Both reduced cocaine self-administration in monkeys, but this compound’s effects were KOP-specific .
- This compound vs. Spiradoline : Both are KOP-selective, but spiradoline’s G-protein bias may explain its milder psychotomimetic effects. This compound showed higher potency in shock-titration assays .
Behavioral and Clinical Efficacy
- Antinociception: this compound was ineffective in human dental pain trials, whereas spiradoline and U50,488 showed partial efficacy in preclinical models . Neonatal rats were 8x more sensitive to this compound in the formalin test than adults, suggesting developmental differences in KOP signaling .
- Addiction Modulation : this compound (80 µg/kg) attenuated cocaine-induced "high" but failed to reduce self-administration in humans, unlike U50,488, which suppressed cocaine intake in monkeys .
- Cardiovascular Effects : this compound and ethylketocyclazocine (EKC) increased heart rate in primates, but this compound’s effects were more potent and behaviorally disruptive .
Adverse Effects and Tolerability
- This compound : Dose-limiting dysphoria, dissociation, and psychosis-like symptoms at ≥160 µg/70 kg .
- Butorphanol: Lower incidence of dysphoria but μ-mediated nausea and respiratory effects .
- Spiradoline/U50,488 : Better tolerated in humans, with fewer neuropsychiatric side effects .
Functional Selectivity and Signaling
This compound’s internalization bias at KOP receptors (bias value = 4.2) contrasts with spiradoline’s G-protein bias (1.8) and U50,488’s intermediate profile (1.7). This may explain this compound’s pronounced psychotomimetic effects, as internalization-biased agonists persistently desensitize receptors .
Q & A
Q. (Basic) What methodological considerations are critical when designing in vivo studies to evaluate Enadoline's efficacy in pain management models?
Answer:
- Experimental Design: Use randomized, controlled trials with blinding to reduce bias. Include dose-ranging arms (e.g., 0.1–1.0 mg/kg) and control groups (vehicle/placebo and active comparator, if applicable) .
- Animal Models: Select species-specific pain models (e.g., thermal hyperalgesia in rodents) validated for kappa-opioid receptor agonism .
- Data Collection: Standardize timepoints for behavioral assays (e.g., latency to withdrawal) and physiological measurements (e.g., plasma concentration via LC-MS) .
- Statistical Power: Calculate sample size using preliminary data to ensure adequate power (e.g., α=0.05, β=0.2) .
Q. (Advanced) How can researchers reconcile contradictions between preclinical and clinical data on this compound's therapeutic window?
Answer:
- Systematic Review: Conduct a PRISMA-guided meta-analysis to compare preclinical efficacy thresholds (e.g., ED₅₀) with clinical safety margins (e.g., adverse event incidence) .
- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Integrate species-specific bioavailability data to adjust for interspecies metabolic differences (e.g., cytochrome P450 activity) .
- In Vitro-In Vivo Extrapolation (IVIVE): Use hepatocyte assays to predict human clearance rates and adjust dosing regimens .
- Sensitivity Analysis: Identify confounders (e.g., strain-specific receptor density) using multivariate regression .
Q. (Basic) What analytical techniques are validated for quantifying this compound in biological matrices, and how should they be optimized?
Answer:
- Chromatography: High-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) for preliminary screening. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity (LOQ ≤1 ng/mL) .
- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction for plasma/brain homogenates .
- Validation: Follow FDA bioanalytical guidelines for accuracy (85–115%), precision (CV ≤15%), and stability (freeze-thaw cycles) .
Q. (Advanced) What strategies minimize variability in neuropharmacological assays assessing this compound's receptor binding kinetics?
Answer:
- Standardization: Pre-treat tissues with protease inhibitors to prevent receptor degradation. Use radioligands (e.g., [³H]-Enadoline) with consistent specific activity .
- Control Variables: Maintain uniform incubation conditions (pH 7.4, 37°C) and wash steps to reduce nonspecific binding .
- Data Normalization: Express results as % displacement relative to a reference compound (e.g., U-50488) to control for inter-experimental variability .
Q. (Basic) How should researchers determine appropriate this compound dosages for acute vs. chronic administration studies?
Answer:
- Acute Studies: Use dose-response curves to identify ED₅₀ values in target tissues (e.g., spinal cord). Start with literature-based ranges (e.g., 0.3–3.0 mg/kg, i.p.) and adjust using pilot data .
- Chronic Studies: Incorporate tolerance checks (e.g., weekly efficacy assessments) and escalate doses incrementally (e.g., 10% increases) to avoid ceiling effects .
Q. (Advanced) What statistical approaches are robust for analyzing this compound's dose-response relationships in heterogenous populations?
Answer:
- Mixed-Effects Models: Account for intra-subject variability and missing data in longitudinal studies .
- Bootstrap Resampling: Estimate confidence intervals for EC₅₀ values when normality assumptions are violated .
- Bayesian Hierarchical Modeling: Integrate prior data (e.g., receptor binding affinities) to refine posterior dose predictions .
Q. (Basic) What criteria validate animal models for studying this compound's effects on opioid receptor subtypes?
Answer:
- Receptor Specificity: Confirm kappa-opioid selectivity using knockout models or antagonists (e.g., nor-BNI) .
- Behavioral Correlates: Align endpoints (e.g., aversion in conditioned place preference) with human biomarkers (e.g., fMRI activation patterns) .
- Histological Verification: Post-mortem immunohistochemistry to confirm target tissue engagement (e.g., dorsal root ganglia) .
Q. (Advanced) How can meta-regression address heterogeneity in published this compound studies regarding its abuse liability profile?
Answer:
- Covariate Adjustment: Include study-level variables (e.g., sample size, species) to explain variance in effect sizes .
- Subgroup Analysis: Stratify by administration route (e.g., intravenous vs. oral) or receptor occupancy thresholds .
- Publication Bias Assessment: Use funnel plots and Egger’s test to evaluate missing negative data .
Q. (Basic) What ethical and methodological guidelines govern this compound trials involving human participants?
Answer:
- Informed Consent: Disclose risks (e.g., dysphoria) and benefits (e.g., analgesia) using non-technical language .
- Adverse Event Monitoring: Implement real-time reporting systems for CNS-related side effects (e.g., dizziness) .
- Blinding: Use double-blind protocols with matched placebo capsules to reduce expectancy bias .
Q. (Advanced) What integrative approaches reconcile this compound's conflicting in vitro potency and in vivo efficacy data?
Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate tissue penetration (e.g., blood-brain barrier transit) to predict in vivo activity .
- Transcriptomic Profiling: Compare receptor mRNA expression in cell lines vs. target tissues to explain potency gaps .
- Functional Assays: Use GTPγS binding to measure G-protein activation, complementing radioligand displacement data .
Propiedades
Número CAS |
124378-77-4 |
---|---|
Fórmula molecular |
C24H32N2O3 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2-(1-benzofuran-4-yl)-N-methyl-N-[(5R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide |
InChI |
InChI=1S/C24H32N2O3/c1-25(23(27)16-18-6-4-7-22-19(18)9-15-28-22)20-8-11-24(10-5-14-29-24)17-21(20)26-12-2-3-13-26/h4,6-7,9,15,20-21H,2-3,5,8,10-14,16-17H2,1H3/t20?,21?,24-/m0/s1 |
Clave InChI |
JMBYBVLCYODBJQ-VUNKPPBISA-N |
SMILES |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
SMILES isomérico |
CN(C1CC[C@@]2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
SMILES canónico |
CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=C5C=COC5=CC=C4 |
Key on ui other cas no. |
124378-77-4 |
Solubilidad |
In water, 1.15 mg/L at 25 °C (est) |
Sinónimos |
CAM 569 CAM 570 CAM-569 CAM-570 CI 977 CI-977 enadoline enadoline hydrochloride, (5R-(5alpha,7alpha,8beta)) enadoline, (5alpha,7alpha,8beta)-(+-)-isomer enadoline, (5alpha,7alpha,8beta)-(-)-isomer N-methyl-N-(7-(1-pyrolidinyl)-1-oxaspiro(4,5)dec-8-yl)-4-benzofuranacetamide PD 129289 PD 129290 PD-129289 PD-129290 |
Presión de vapor |
1.46X10-8 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.